molecular formula C5H3ClIN B015675 2-Chloro-3-iodopyridine CAS No. 78607-36-0

2-Chloro-3-iodopyridine

Cat. No. B015675
CAS RN: 78607-36-0
M. Wt: 239.44 g/mol
InChI Key: OHWSWGXNZDSHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-iodopyridine, also known as 2-CI-3-IP, is an organochlorine compound that is composed of two chlorine atoms and one iodine atom bonded to a pyridine ring. It is a colorless solid that is soluble in organic solvents and has a melting point of 115-117 °C. 2-CI-3-IP has been studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Flazasulfuron : 2-Chloro-3-iodopyridine can be synthesized from 2-chloro-3-pyridinamine with an 80% yield, serving as an intermediate in the synthesis of flazasulfuron (Du Yi-hui, 2009).

  • Building Blocks for Medicinal Chemistry : The compound is involved in the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable for creating pentasubstituted pyridines in medicinal chemistry research (Yong-Jin Wu et al., 2022).

  • Chlorination of Nitrogen-containing Heterocycles : It's used in the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals (Mengzhou Wang et al., 2016).

  • Synthesis of 2,3,4-Triheteroarylpyridines : A one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine leads to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives (Laura M. Daykin et al., 2010).

  • Functionalization of Trihalopyridines : It's used for the selective functionalization of 2,3,5-trihalopyridines at the 4 or 6 positions, providing new building blocks for pharmaceutical research and diverse new structures (Carla Bobbio & M. Schlosser, 2001).

  • Synthesis of Bis(buta-1,3-diynyl)pyridines : Sonogashira cross-coupling of 2-chloro-3-iodopyridines with buta-1,3-diynes is utilized in this process (V. N. Sorokoumov et al., 2011).

  • Palladium-Catalyzed Aminations : 2-Chloro-3-iodo- and 2-chloro-5-iodopyridine are used in palladium-catalyzed aminations with anilines, yielding excellent results for the arylamination of aryl iodides (B. Maes et al., 2002).

  • Isomerization of Halopyridines : The compound is involved in creating diverse structures through the isomerization of halopyridines, potentially benefiting various industries (M. Schlosser & Carla Bobbio, 2002).

  • Halogen Bonding in Crystal Packing : this compound-based complexes play a role in understanding halogen bonding and its impact on crystal packing (I. D. Gorokh et al., 2019).

Mechanism of Action

Target of Action

2-Chloro-3-iodopyridine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s primary targets are the molecules it interacts with in chemical reactions, primarily due to the presence of both a reactive amine group and halogen atoms .

Mode of Action

The mechanism of action of this compound in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Biochemical Pathways

The compound exhibits typical reactivity patterns of halogenated aromatics and amines . Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .

Pharmacokinetics

The physical properties of this compound are noteworthy. It typically appears as a crystalline solid under standard conditions . The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as an intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials . Its unique electronic properties affect its reactivity and interaction with other compounds, leading to the creation of new molecules with potential therapeutic significance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent used in the reaction .

properties

IUPAC Name

2-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWSWGXNZDSHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370916
Record name 2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78607-36-0
Record name 2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-iodopyridine
Reactant of Route 2
2-Chloro-3-iodopyridine
Reactant of Route 3
2-Chloro-3-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-iodopyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-iodopyridine
Reactant of Route 6
2-Chloro-3-iodopyridine

Q & A

Q1: What makes 2-chloro-3-iodopyridine a valuable compound in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing various complex molecules, particularly heterocycles. Its value stems from the distinct reactivity of the chlorine and iodine substituents. These halogens can participate in diverse reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. [, , ] This allows for the selective introduction of various substituents at the 2- and 3-positions of the pyridine ring. [, , ]

Q2: What are some examples of heterocyclic compounds synthesized using this compound?

A2: Researchers have successfully employed this compound in synthesizing a range of heterocyclic compounds, including:

  • Benzo[4,5]furopyridines: All four possible isomers of this tricyclic heterocycle have been synthesized using palladium-mediated reactions starting from this compound and related derivatives. []
  • Dipyrido[1,2-a:3',2'-d]imidazoles: These compounds, along with their benzo- and aza-analogues, have been synthesized via a tandem double palladium-catalyzed amination of this compound with aminoazines and -diazines. []
  • Imidazo[4,5-b]pyridin-2-ones: These compounds, including both disubstituted and pseudosymmetrically disubstituted derivatives, can be synthesized through a series of palladium-catalyzed aminations and cyclization reactions starting from this compound. []
  • Fused polyaromatic alkaloids: Researchers have utilized the reactivity of the iodine substituent in this compound for heteroring cross-coupling reactions, leading to the synthesis of compounds like perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. []

Q3: Can you explain the “halogen-dance” phenomenon observed with this compound?

A3: "Halogen-dance" refers to the migration of a halogen atom on an aromatic ring. In the case of this compound, treatment with lithium diisopropylamide (LDA) at low temperatures leads to ortho-lithiation directed by the iodine atom. [] This is followed by a rapid ortho-migration of the iodine, resulting in a more stable iodolithiopyridine species. [] This phenomenon provides a valuable tool for regioselective functionalization of the pyridine ring, as the resulting lithiated species can react with various electrophiles. []

Q4: How is this compound typically synthesized?

A4: The synthesis of this compound involves a two-step process starting from 2-chloro-3-pyridinamine. [] The first step is diazotization, converting the amine group to a diazonium salt. [] Subsequently, the diazonium salt undergoes iodination to yield this compound with a yield of approximately 80%. [] The structure of the synthesized compound is confirmed using spectroscopic techniques like 1H NMR and IR. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.